

# Application Notes: 6-ROX in Automated DNA Sequencing

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## Compound of Interest

Compound Name: *6-ROX hydrochloride*

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## Introduction to 6-ROX

6-Carboxy-X-rhodamine (6-ROX) is a fluorescent dye belonging to the rhodamine family, widely utilized in molecular biology for its bright orange-red fluorescence.<sup>[1][2]</sup> In the field of automated DNA sequencing, particularly the Sanger chain-termination method, 6-ROX serves as a crucial fluorescent label.<sup>[1][3][4]</sup> Its succinimidyl ester form (6-ROX, SE) allows for covalent attachment to amine groups on biomolecules, making it ideal for labeling oligonucleotides (primers) or dideoxynucleotide triphosphates (ddNTPs).<sup>[1][5]</sup>

The principle of automated DNA sequencing relies on the detection of fluorescence from a set of four different dyes, each corresponding to one of the four DNA bases (A, C, G, T).<sup>[6][7]</sup> As fluorescently labeled DNA fragments of varying lengths are separated by size via capillary electrophoresis, a laser excites the dyes, and a detector records the emitted fluorescence.<sup>[6][7]</sup> The distinct spectral properties of 6-ROX, with an excitation maximum around 575-580 nm and an emission maximum near 602-610 nm, allow for its effective use in multiplex assays with minimal spectral overlap with other common sequencing dyes like FAM and HEX.<sup>[1]</sup>

## Advantages and Limitations of 6-ROX

Advantages:

- Photostability: Compared to fluorescein-based dyes, 6-ROX exhibits greater resistance to photobleaching, enabling more reliable and prolonged signal detection during sequencing runs.[\[1\]](#)
- Distinct Emission Spectrum: Its long-wavelength emission helps to minimize background autofluorescence from the capillary and other components, leading to a better signal-to-noise ratio.[\[1\]](#)
- Versatility: The amine-reactive succinimidyl ester (SE) derivative allows for straightforward conjugation to both sequencing primers and ddNTPs.[\[1\]](#)

#### Limitations:

- Stability: 6-ROX, particularly in its succinimidyl ester form, is susceptible to hydrolysis, especially in aqueous environments. This necessitates careful storage and handling to maintain its reactivity for labeling.[\[1\]](#)[\[6\]](#) Alternatives with improved stability, such as 6-ROXtra™, have been developed.[\[8\]](#)
- Mobility Shift: Like other fluorescent dyes, conjugation of 6-ROX to DNA fragments can alter their electrophoretic mobility. This requires the use of mobility-correcting software in sequencing analysis to ensure accurate base calling.[\[7\]](#)
- Instrument Compatibility: The use of 6-ROX is dependent on the sequencing instrument having the appropriate excitation laser and emission filters to detect its specific fluorescence.

## Data Presentation: Spectral Properties of Common Sequencing Dyes

The following table summarizes the key spectral properties of 6-ROX in comparison to other fluorescent dyes commonly used in four-color automated DNA sequencing.

Dye Name	Abbreviation	Excitation Max (nm)	Emission Max (nm)	Molar Extinction Coefficient ( $M^{-1}cm^{-1}$ )	Common Base Association
6-Carboxyfluorescein	6-FAM	495	520	75,850	G
6-carboxy-4',5'-dichloro-2',7'-dimethoxy-fluorescein	JOE	520	548	75,000	C
Hexachlorofluorescein	HEX	535	556	98,000	A
6-Carboxytetramethylrhodamine	TAMRA	555	576	65,000	T
6-Carboxy-X-rhodamine	6-ROX	~575-580	~602-610	~82,000	T

## Experimental Protocols

### Protocol 1: Labeling of Amine-Modified Oligonucleotide Primers with 6-ROX, SE

This protocol describes the covalent attachment of 6-ROX, SE to an amine-modified DNA oligonucleotide primer for use in dye-primer sequencing.

#### Materials:

- 6-ROX, SE
- Anhydrous Dimethylsulfoxide (DMSO)

- Amine-modified oligonucleotide (100 µg)
- 0.1 M Sodium tetraborate buffer, pH 8.5
- 3 M NaCl
- Cold absolute ethanol
- 70% ethanol
- Deionized water

**Procedure:**

- Prepare 6-ROX, SE Stock Solution: Dissolve 250 µg of 6-ROX, SE in 14 µL of anhydrous DMSO immediately before use.
- Prepare Oligonucleotide: Dissolve 100 µg of the amine-modified oligonucleotide in deionized water to a final concentration of 25 µg/µL.
- Labeling Reaction:
  - In a microcentrifuge tube, combine:
    - 4 µL of the 25 µg/µL oligonucleotide solution
    - 75 µL of 0.1 M sodium tetraborate buffer, pH 8.5
    - The freshly prepared 6-ROX, SE solution in DMSO.
  - Mix gently and incubate at room temperature for at least 6 hours or overnight in the dark. Gentle agitation can improve labeling efficiency.
- Ethanol Precipitation of Labeled Primer:
  - Add 1/10th volume of 3 M NaCl to the reaction mixture.
  - Add 2.5 volumes of cold absolute ethanol and mix well.

- Incubate at -20°C for 30 minutes to precipitate the oligonucleotide.
- Centrifuge at ~12,000 x g for 30 minutes.
- Carefully remove the supernatant.
- Wash the pellet with cold 70% ethanol and centrifuge again briefly.
- Remove the supernatant and air-dry the pellet. Do not over-dry.
- Resuspension and Purification:
  - Resuspend the labeled primer in a suitable buffer (e.g., TE buffer).
  - Purify the labeled oligonucleotide from unlabeled strands and free dye using gel electrophoresis or HPLC.<sup>[3]</sup>

## Protocol 2: Cycle Sequencing using 6-ROX-labeled Primers (Dye-Primer Sequencing)

This protocol provides a general framework for a cycle sequencing reaction using a 6-ROX labeled primer. This would be performed in conjunction with three other reactions, each with a primer labeled with a different dye corresponding to A, C, and G terminations.

### Materials:

- Purified 6-ROX labeled primer
- DNA template (e.g., purified PCR product or plasmid)
- DNA polymerase suitable for sequencing (e.g., a modified Taq polymerase)
- Sequencing reaction buffer
- Deoxynucleotide mix (dATP, dCTP, dGTP, dTTP)
- Dideoxynucleotide triphosphate for termination (e.g., ddTTP for a T-termination reaction with a 6-ROX labeled primer)

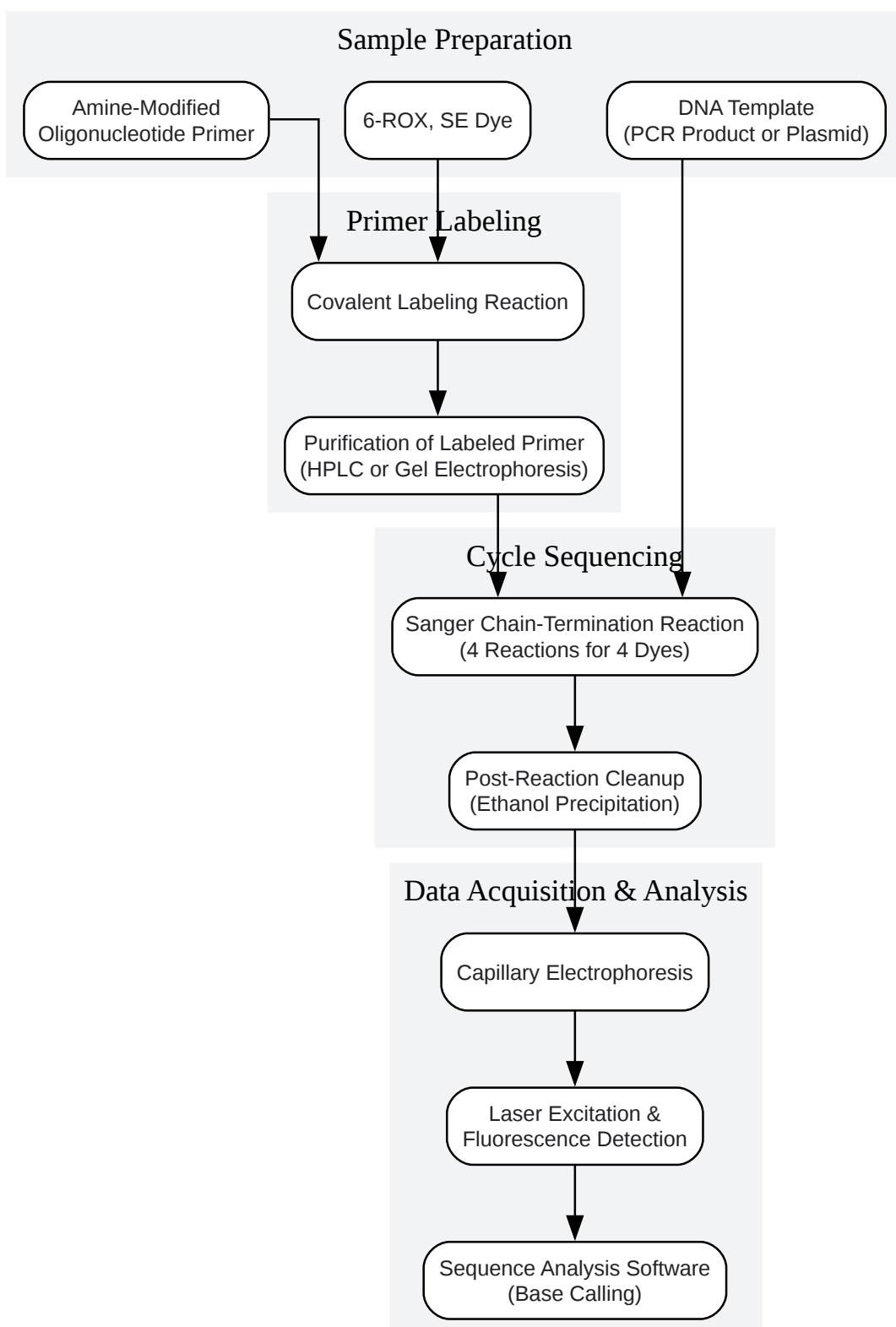
- Nuclease-free water

Procedure:

- Reaction Setup: For a single termination reaction (e.g., T-termination), combine the following in a PCR tube:
  - DNA template (e.g., 200-500 ng of plasmid DNA or 10-100 ng of PCR product)
  - 6-ROX labeled primer (e.g., 0.4 pmol)[\[7\]](#)
  - Sequencing reaction buffer (to manufacturer's recommended concentration)
  - Deoxynucleotide mix (e.g., 500  $\mu$ M of each dNTP)[\[7\]](#)
  - Dideoxynucleotide triphosphate (ddTTP) (e.g., 6.4  $\mu$ M)[\[7\]](#)
  - DNA polymerase
  - Nuclease-free water to final volume (e.g., 20  $\mu$ L)
- Thermal Cycling: Perform cycle sequencing using a thermal cycler with the following representative parameters (optimization may be required):
  - Initial Denaturation: 96°C for 1 minute
  - 25-30 Cycles:
    - Denaturation: 96°C for 10 seconds
    - Annealing: 50-57°C for 5-20 seconds[\[7\]](#)
    - Extension: 60-70°C for 4 minutes[\[7\]](#)[\[9\]](#)
  - Final Hold: 4°C
- Post-Reaction Cleanup:
  - Pool the four separate dye-primer sequencing reactions (A, C, G, and T terminations).

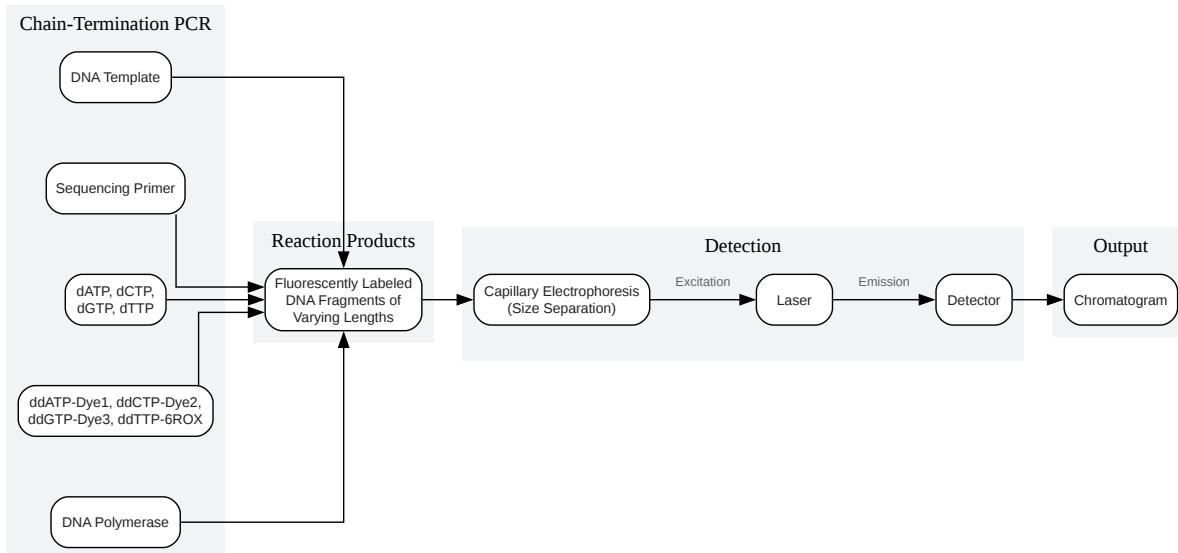
- Purify the pooled reaction products to remove unincorporated ddNTPs, primers, and salts. This is typically done by ethanol precipitation or using a commercial cleanup kit.[\[7\]](#)
- Sample Preparation for Electrophoresis:
  - Resuspend the purified, dried DNA fragments in a loading solution such as highly deionized formamide.
  - Denature the samples by heating at 95°C for 3-5 minutes, followed by immediate cooling on ice.
- Capillary Electrophoresis:
  - Load the denatured samples onto an automated DNA sequencer.
  - The instrument will perform capillary electrophoresis to separate the DNA fragments by size and detect the fluorescence of the 6-ROX and other dyes to determine the DNA sequence.

## Visualizations



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Caption: Workflow for Dye-Primer Automated DNA Sequencing using 6-ROX.

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Caption: Principle of Dye-Terminator Automated DNA Sequencing.

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